molecular formula C8H3BrCl2N2O B13839436 6-Bromo-2,4-dichloroquinazolin-8-ol

6-Bromo-2,4-dichloroquinazolin-8-ol

Cat. No.: B13839436
M. Wt: 293.93 g/mol
InChI Key: ZWJQBJCXWGBPOD-UHFFFAOYSA-N
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Description

6-Bromo-2,4-dichloroquinazolin-8-ol is a chemical compound with the molecular formula C8H3BrCl2N2O and a molecular weight of 293.93 g/mol. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,4-dichloroquinazolin-8-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-dichloroquinazoline with bromine in the presence of a suitable solvent and catalyst . The reaction is carried out at a specific temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure efficient and cost-effective production. The reaction conditions are optimized to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,4-dichloroquinazolin-8-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce quinazoline N-oxides .

Scientific Research Applications

6-Bromo-2,4-dichloroquinazolin-8-ol has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of new drugs due to its potential biological activity.

    Agrochemicals: It is used in the synthesis of agrochemical products, such as herbicides and pesticides.

    Dyestuff: The compound is also used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Bromo-2,4-dichloroquinazolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2,4-dichloroquinazoline: A closely related compound with similar chemical properties.

    2,4-Dichloroquinazoline: Another derivative of quinazoline with different substituents.

Uniqueness

6-Bromo-2,4-dichloroquinazolin-8-ol is unique due to the presence of both bromine and chlorine atoms, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H3BrCl2N2O

Molecular Weight

293.93 g/mol

IUPAC Name

6-bromo-2,4-dichloroquinazolin-8-ol

InChI

InChI=1S/C8H3BrCl2N2O/c9-3-1-4-6(5(14)2-3)12-8(11)13-7(4)10/h1-2,14H

InChI Key

ZWJQBJCXWGBPOD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=NC(=N2)Cl)Cl)O)Br

Origin of Product

United States

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